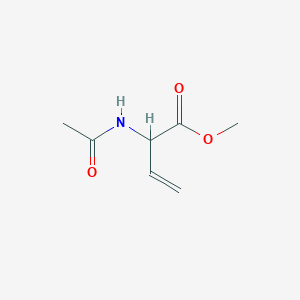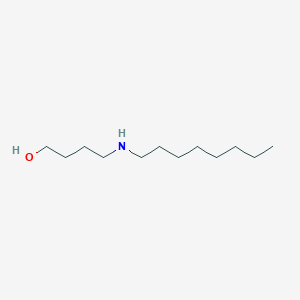![molecular formula C29H28O4 B14456256 Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol CAS No. 76115-10-1](/img/structure/B14456256.png)
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol is a complex organic compound that features a phenolic structure with additional methoxy and diphenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol typically involves multiple stepsThe final step often involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and minimize side products .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various alkylated or acylated derivatives depending on the specific reagents used.
Scientific Research Applications
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methoxy and diphenylethyl groups can modulate the compound’s overall electronic properties, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76115-10-1 |
|---|---|
Molecular Formula |
C29H28O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol |
InChI |
InChI=1S/C27H24O2.C2H4O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21;1-2(3)4/h2-19,26-28H,1H3;1H3,(H,3,4) |
InChI Key |
CQCYPKBGMTXNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


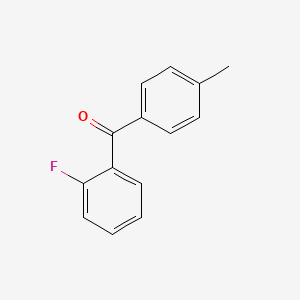
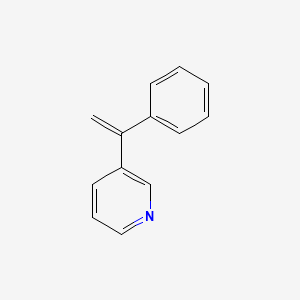
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
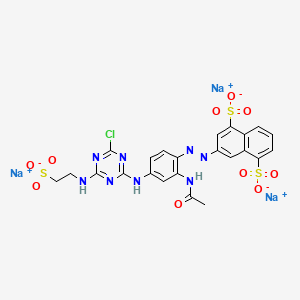
![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)

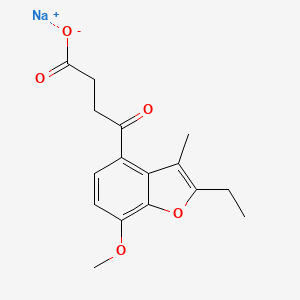
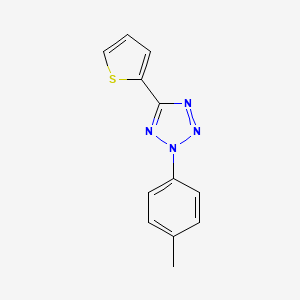
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
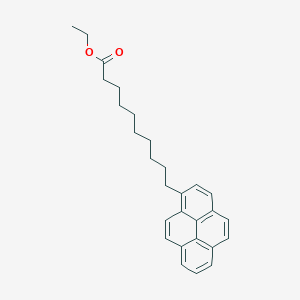
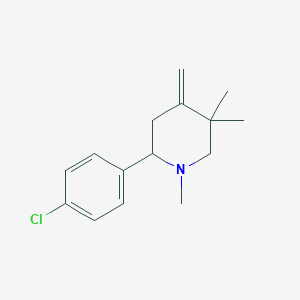
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
